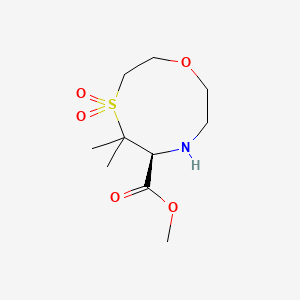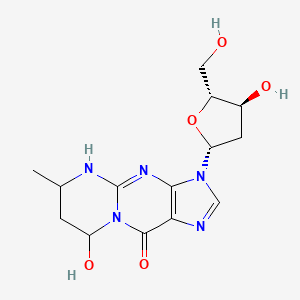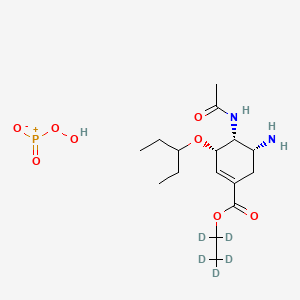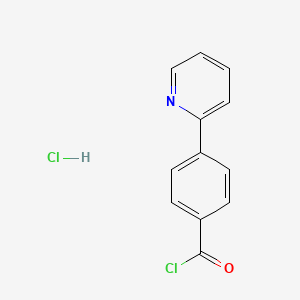![molecular formula C6H33N6O15P3 B13842956 azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphate groups attached to a cyclohexyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl and phosphate groups. Common reagents used in these reactions include phosphoric acid, hydroxylating agents, and various catalysts to facilitate the reaction under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler hydrocarbons.
Substitution: The phosphate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Azane;[(1R,2S,3R,4,6-diphosphonooxycyclohexyl] dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating various medical conditions, including metabolic disorders and cancer.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways within cells. The compound’s phosphate groups play a crucial role in its activity, allowing it to participate in phosphorylation reactions that regulate various cellular functions. The hydroxyl groups also contribute to its reactivity, enabling it to form hydrogen bonds with other molecules and influence their behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl phosphate: Similar in structure but lacks the additional hydroxyl groups.
Phosphorylated sugars: Share the phosphate groups but have different ring structures.
Hydroxylated cyclohexanes: Contain hydroxyl groups but do not have phosphate groups.
Uniqueness
Azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate is unique due to the combination of hydroxyl and phosphate groups attached to a cyclohexyl ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H33N6O15P3 |
|---|---|
Molecular Weight |
522.28 g/mol |
IUPAC Name |
azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |
InChI Key |
LIYOERFOZGUFMQ-PPKFVSOLSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N.N.N.N |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)

![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)


![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)

![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)

![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)

